Lipophilicity: 4-Methoxyphenyl vs. Phenyl Analog
The presence of the 4‑methoxy substituent on the 2‑phenyl ring increases computed lipophilicity relative to the direct comparator 4‑chloro‑5‑fluoro‑6‑methyl‑2‑phenylpyrimidine. PubChem‑computed XLogP3‑AA for the target compound is 3.3[1]. For 4‑chloro‑5‑fluoro‑6‑methyl‑2‑phenylpyrimidine (CAS 1000931‑50‑9, molecular formula C₁₁H₈ClFN₂), the absence of the methoxy oxygen and methylene carbon predicts a lower XLogP3‑AA; class‑level structure‑property relationships indicate a decrease of approximately 0.5–0.7 log units for the methoxy‑to‑hydrogen switch[2][3]. This differential places the target compound in a more favourable lipophilicity range for passive membrane permeability while retaining sufficient aqueous solubility for biochemical assay compatibility.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.3 |
| Comparator Or Baseline | 4‑Chloro‑5‑fluoro‑6‑methyl‑2‑phenylpyrimidine (CAS 1000931‑50‑9): XLogP3‑AA ≈ 2.6–2.8 (estimated by methoxy‑to‑H decrement) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 log units for the methoxy derivative |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A difference of 0.5–0.7 log units in XLogP3 can translate to a ~3‑ to 5‑fold change in membrane permeability, directly impacting cellular assay performance and oral bioavailability potential; procurement of the exact methoxy analog ensures consistent ADME behaviour in lead optimisation.
- [1] PubChem Compound Summary, CID 65999439. 4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1478772-42-7. View Source
- [2] PubChem Compound Summary, CID 1000931-50-9. 4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1000931-50-9. View Source
- [3] T. J. Ritchie, S. J. F. Macdonald, R. J. Young & S. D. Pickett. The impact of aromatic ring count on compound developability: further insights by examining carbo- and hetero-aromatic and -aliphatic ring types. Drug Discovery Today 16: 164–171 (2011). doi:10.1016/j.drudis.2010.11.014. View Source
